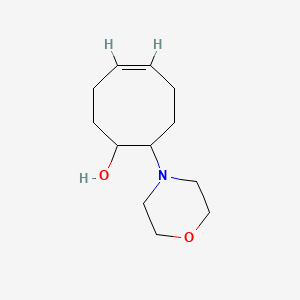

(4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

(4Z)-8-morpholin-4-ylcyclooct-4-en-1-ol |

InChI |

InChI=1S/C12H21NO2/c14-12-6-4-2-1-3-5-11(12)13-7-9-15-10-8-13/h1-2,11-12,14H,3-10H2/b2-1- |

InChI Key |

MFKWRYOIVPEJQW-UPHRSURJSA-N |

Isomeric SMILES |

C/1CC(C(CC/C=C1)O)N2CCOCC2 |

Canonical SMILES |

C1CC(C(CCC=C1)O)N2CCOCC2 |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 4z 8 Morpholin 4 Yl Cyclooct 4 En 1 Ol

Isomerism in Eight-Membered Cyclic Alkenes, Emphasizing the (4Z) Configuration

Cyclooctene (B146475) is a noteworthy cycloalkene as it is the smallest ring system that can accommodate both cis (Z) and trans (E) double bonds in stable, isolable isomers. wikipedia.orgquora.comyoutube.com In contrast to acyclic alkenes where the trans isomer is generally more stable due to reduced steric strain, in medium-sized rings like cyclooctene, the cis isomer is thermodynamically preferred. quora.com The (4Z) configuration of the double bond in (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-ol allows the eight-membered ring to adopt relatively low-energy conformations.

The corresponding trans isomer would suffer from significant ring strain, a consequence of the carbon chain having to traverse the ring, leading to severe transannular interactions (steric hindrance between opposite sides of the ring). quora.com While trans-cyclooctene (B1233481) can be synthesized and is stable enough to be isolated, it is considerably higher in energy than cis-cyclooctene. quora.com

Beyond E/Z isomerism, the cyclooctene ring is inherently chiral. Theoretical analysis of the parent cyclooctene molecule indicates a total of 16 possible conformational and configurational isomers, which exist as eight distinct enantiomeric pairs. wikipedia.org The introduction of two different substituents, as in this compound, creates two stereogenic centers at the C-1 and C-8 positions, leading to the possibility of multiple diastereomers and their corresponding enantiomers.

Conformational Landscape of Cyclooctene Ring Systems

Identification and Characterization of Conformational Isomers in cis-Cyclooctene Derivatives

Computational studies on the parent (Z)-cyclooctene have identified several key conformations that exist as energy minima on its potential energy surface. researchgate.netunits.it These conformers are all chiral and can interconvert through various pathways. researchgate.netnih.gov While early models suggested that boat and chair forms were the primary conformations, more recent and detailed analyses have shown that these highly symmetric shapes are actually transition states for the interconversion between more stable, lower-symmetry structures. units.it

The most stable conformation of cis-cyclooctene is often described as a "ribbon" shape. wikipedia.org Detailed computational work has characterized at least four distinct energy minima, each with a unique geometry. researchgate.netunits.it These conformers differ in their dihedral angles and the planarity of their carbon atoms.

| Conformation Type | General Description | Key Structural Feature | Symmetry Status |

|---|---|---|---|

| Most Stable (e.g., "Ribbon" or "A") | Lowest energy conformer. | Four carbon atoms (C-C=C-C) lie in a plane. units.it | Chiral, exists as an enantiomeric pair. researchgate.net |

| Other Low-Energy Conformers | Slightly higher in energy than the most stable form. | Variations in dihedral angles and planarity; some may have five carbon atoms in a plane. units.it | Chiral, exist as enantiomeric pairs. researchgate.net |

| Boat Form | Symmetric arrangement resembling a boat. | Represents a transition state for racemization (interconversion of enantiomers). units.it | Achiral (Cs symmetry). units.it |

| Chair Form | Symmetric arrangement resembling a chair. | Represents a transition state for racemization. units.it | Achiral (Cs symmetry). units.it |

Influence of Cyclooctene Substituents (e.g., Morpholin-4-yl, Hydroxyl Group) on Ring Conformation

The introduction of substituents onto the flexible cyclooctene ring has a profound effect on the conformational landscape. The steric bulk and electronic properties of the morpholin-4-yl and hydroxyl groups in this compound will shift the equilibrium to favor conformations that minimize unfavorable steric interactions.

Morpholin-4-yl Group: As a bulky substituent, the morpholine (B109124) ring will preferentially occupy a pseudo-equatorial position to avoid steric clashes with the rest of the cyclooctene ring. An axial-like orientation would introduce significant destabilizing 1,3-diaxial-type interactions. The nitrogen atom within the morpholine ring also introduces a potential hydrogen bond acceptor site.

Hydroxyl Group: The hydroxyl group at the C-1 position is smaller but also influential. Its preference for a pseudo-equatorial or pseudo-axial position will depend on minimizing its own steric interactions and the potential for stabilizing intramolecular hydrogen bonding. For instance, a conformation that allows for a hydrogen bond between the C-1 hydroxyl group (donor) and the morpholine nitrogen (acceptor) could be particularly favored, thereby locking the ring into a more defined shape.

The combined presence of these two substituents is expected to significantly restrict the conformational freedom of the cyclooctene ring compared to the parent molecule. The energetically preferred conformers will be those that best accommodate the steric demands of the morpholinyl group while optimizing the position of the hydroxyl group to avoid steric hindrance and potentially engage in stabilizing intramolecular interactions.

Control and Determination of Stereochemical Purity in Compound Synthesis

Achieving high stereochemical purity is a critical aspect of the synthesis of complex molecules like this compound. This involves controlling the geometry of the double bond and the stereochemistry at the C-1 and C-8 chiral centers.

Control of Stereochemistry:

(Z)-Configuration: The synthesis of (4Z)-cyclooctene derivatives typically relies on synthetic routes where the cis-double bond is pre-established in a starting material or formed under conditions that strongly favor its formation over the trans isomer.

Diastereomeric and Enantiomeric Purity: Control over the stereocenters at C-1 and C-8 requires the use of stereoselective synthesis techniques. This can involve substrate-controlled reactions, where the existing chirality in the molecule directs the formation of a new stereocenter, or reagent-controlled methods that employ chiral catalysts or reagents.

Determination of Stereochemical Purity: Once the compound is synthesized, its stereochemical integrity must be verified. A variety of analytical methods are employed for this purpose.

| Isomer Type | Analytical Method | Principle of Detection |

|---|---|---|

| E/Z Isomers | Nuclear Magnetic Resonance (NMR) Spectroscopy | Differences in the chemical shifts and coupling constants of the vinylic and allylic protons. |

| E/Z Isomers | Chromatography (e.g., GC, HPLC) | Separation based on differing physical properties. Can be enhanced by using silica (B1680970) gel impregnated with silver nitrate (B79036), which complexes differently with cis and trans isomers. bas.bg |

| Enantiomers/Diastereomers | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. |

| Enantiomers/Diastereomers | NMR Spectroscopy with Chiral Derivatizing Agents | The enantiomeric or diastereomeric mixture is reacted with a single enantiomer of a chiral reagent. The resulting products are diastereomers, which typically have distinct NMR spectra, allowing for quantification. researchgate.net |

| Enantiomers/Diastereomers | NMR Spectroscopy with Chiral Solvating Agents | Enantiomers form transient, diastereomeric complexes with a chiral solvent additive, leading to observable separation of signals in the NMR spectrum. |

Computational and Theoretical Investigations of 4z 8 Morpholin 4 Yl Cyclooct 4 En 1 Ol

Quantum Chemical Calculations for Molecular Structure and Conformation

No published studies detailing Density Functional Theory (DFT) or ab initio calculations for the conformational analysis of (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-ol were identified. Such studies would be essential for understanding the molecule's three-dimensional structure, the relative energies of its different conformations, and the energy barriers for interconversion between them.

Information not available in the public domain.

Information not available in the public domain.

Strain Energy Analysis within the Cyclooctene (B146475) Framework

A strain energy analysis of the cyclooctene ring within this compound has not been reported. This analysis would provide insights into the inherent ring strain resulting from the cis-alkene geometry and the substitution pattern, which influences the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

There are no specific applications of Frontier Molecular Orbital (FMO) theory to this compound in the available literature. FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be crucial for predicting the compound's reactivity in various chemical reactions.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

No molecular dynamics simulation studies for this compound have been published. These simulations would offer a dynamic picture of the molecule's conformational landscape over time, revealing its flexibility and the interplay of various conformations.

Reaction Mechanisms and Chemical Transformations of 4z 8 Morpholin 4 Yl Cyclooct 4 En 1 Ol

Reactions Involving the Cyclooctene (B146475) Double Bond

The strained cis-double bond within the eight-membered ring of (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-ol is a key site of reactivity. This region of electron density is susceptible to attack by electrophiles and can participate in concerted cycloaddition reactions. Furthermore, the double bond can be targeted for oxidative transformations.

Electrophilic Addition Pathways

Electrophilic addition to the cyclooctene double bond is a characteristic reaction for this class of compounds. The pi electrons of the double bond act as a nucleophile, attacking an electrophile to form a carbocation intermediate. youtube.comyoutube.com The subsequent capture of this intermediate by a nucleophile completes the addition process.

The regioselectivity of this addition in unsymmetrical cyclooctene derivatives is influenced by the electronic and steric effects of the substituents. stackexchange.com In the case of this compound, the hydroxyl and morpholinyl groups will influence the stability of the potential carbocation intermediates. According to Markovnikov's rule, the electrophile will add to the carbon atom of the double bond that results in the formation of the more stable carbocation. youtube.com The stability of the carbocation is enhanced by hyperconjugation and inductive effects from adjacent alkyl groups. youtube.comstackexchange.com

| Factor | Description | Influence on this compound |

|---|---|---|

| Electronic Effects | The electron-donating or withdrawing nature of substituents influences the stability of the carbocation intermediate. | The hydroxyl (-OH) and morpholinyl groups can exert inductive and mesomeric effects, influencing carbocation stability. |

| Steric Hindrance | The size of substituents can hinder the approach of the electrophile to one side of the double bond. | The bulky morpholine (B109124) group may direct the incoming electrophile to the less hindered face of the cyclooctene ring. |

| Carbocation Stability | The formation of a more substituted (tertiary > secondary > primary) carbocation is generally favored. youtube.com | The position of the hydroxyl and morpholinyl groups will determine the substitution pattern of the potential carbocation intermediates. |

Cycloaddition Reactions of Cyclooctene Derivatives

The strained nature of the double bond in cyclooctene derivatives makes them excellent partners in cycloaddition reactions. nih.govtcichemicals.com These reactions, which form a new ring, are valuable tools in organic synthesis. A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition. libretexts.org

Trans-cyclooctenes, in particular, are highly reactive in inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines due to their significant ring strain. tcichemicals.comnih.gov While the subject molecule is a cis-cyclooctene, it can still participate in cycloaddition reactions, although potentially at slower rates than its trans isomer. nih.gov The presence of electron-donating or electron-withdrawing groups on the cyclooctene ring can influence the rate and feasibility of these reactions. libretexts.org

Another important class of cycloadditions is the 1,3-dipolar cycloaddition. For instance, trans-cyclooctenes react rapidly with nitrones and azides. nih.govresearchgate.netresearchgate.net These reactions are often utilized in bioorthogonal chemistry for labeling and imaging purposes. nih.govresearchgate.net The reactivity of this compound in such reactions would depend on the specific dipole and reaction conditions.

Oxidative Transformations, Including Epoxidation Selectivity

The double bond of the cyclooctene ring is susceptible to various oxidative transformations, with epoxidation being a key reaction. units.it Epoxidation involves the addition of an oxygen atom across the double bond to form an epoxide. This reaction is often carried out using peroxy acids or metal-based catalysts with oxidants like tert-butyl hydroperoxide. researchgate.netcatalysis.blog

Cyclooctene is known to exhibit high selectivity for epoxidation over allylic oxidation. units.it This high selectivity is attributed to the conformational properties of the cyclooctene ring, which disfavor the abstraction of allylic protons. units.it The predominant conformation of cyclooctene results in poor orbital overlap between the C-H bonds at the allylic positions and the pi system of the double bond, thus hindering radical-mediated allylic oxidation. units.it

The presence of the hydroxyl and morpholinyl substituents in this compound can influence the stereoselectivity of the epoxidation. The hydroxyl group, in particular, can direct the epoxidizing agent to the same face of the double bond through hydrogen bonding, leading to a specific stereoisomer of the epoxide. The bulky morpholine group may also exert steric control over the approach of the oxidizing agent.

Other oxidative transformations of the cyclooctene double bond include allylic oxidation, which can be achieved under specific conditions, and oxidative cleavage, which breaks the double bond to form smaller carbonyl-containing fragments. nih.govresearchgate.net

Reactivity Profiles of the Morpholine Moiety in Complex Organic Systems

Basicity and Nucleophilicity of the Morpholine Nitrogen

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it both basic and nucleophilic. wikipedia.org As a base, morpholine can accept a proton to form a morpholinium salt. wikipedia.org The pKa of the conjugate acid of morpholine is approximately 8.5. drugbank.com However, the presence of the electron-withdrawing oxygen atom in the ring reduces the electron density on the nitrogen, making morpholine less basic and less nucleophilic than structurally similar secondary amines like piperidine (B6355638). wikipedia.orgmasterorganicchemistry.com

The nucleophilicity of the morpholine nitrogen allows it to participate in a variety of reactions, including alkylation, acylation, and condensation reactions. ontosight.ai In the context of this compound, the nucleophilic character of the morpholine nitrogen could be involved in intramolecular reactions, depending on the reaction conditions and the proximity of other functional groups.

| Compound | pKa of Conjugate Acid | Relative Nucleophilicity | Key Structural Feature |

|---|---|---|---|

| Morpholine | ~8.5 drugbank.com | Moderate wikipedia.org | Presence of an electron-withdrawing oxygen atom. wikipedia.org |

| Piperidine | ~11.1 | High masterorganicchemistry.com | Simple cyclic secondary amine. |

Ring Opening Reactions of Morpholine Derivatives

While the morpholine ring is generally stable, it can undergo ring-opening reactions under certain conditions. These reactions often require harsh conditions or the presence of specific reagents to cleave the C-N or C-O bonds of the ring. For example, oxidative cleavage of the C-C bond in morpholine derivatives has been achieved using visible light as an energy source and oxygen as the oxidant. google.com

Chemical Transformations of the Hydroxyl Group

The secondary hydroxyl group in this compound is a primary site for various chemical modifications, including esterification, etherification, and oxidation. The outcomes of these reactions are influenced by the choice of reagents and the presence of the neighboring morpholino group.

Esterification:

The conversion of the hydroxyl group to an ester can be achieved through several standard synthetic methods. The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a potential route. wikipedia.org However, the basicity of the morpholino nitrogen presents a challenge, as it would be protonated under strongly acidic conditions, potentially complicating the reaction.

A more suitable approach would involve the use of more reactive acylating agents under neutral or basic conditions. These include acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid.

Table 1: Plausible Esterification Reactions of this compound

| Acylating Agent | Catalyst/Base | Expected Product |

| Acetic Anhydride | Pyridine | (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-yl acetate |

| Benzoyl Chloride | Triethylamine | (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-yl benzoate (B1203000) |

The selective esterification of an alcohol in the presence of an amine can be challenging due to the higher intrinsic nucleophilicity of amines. nih.gov However, in the case of this compound, the morpholino group is a tertiary amine, which is significantly less nucleophilic than a primary or secondary amine due to steric hindrance. This steric factor favors the O-acylation of the secondary alcohol.

Etherification:

Etherification of the hydroxyl group, for instance, through the Williamson ether synthesis, would typically involve deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Strong bases like sodium hydride (NaH) are commonly used for this deprotonation step. The resulting alkoxide would then act as a nucleophile.

Table 2: Potential Etherification Reaction of this compound

| Reagents | Base | Expected Product |

| Methyl Iodide | Sodium Hydride | (4Z)-4-(8-Methoxycyclooct-4-en-1-yl)morpholine |

| Benzyl Bromide | Sodium Hydride | (4Z)-4-(8-(Benzyloxy)cyclooct-4-en-1-yl)morpholine |

The secondary alcohol functional group can be oxidized to the corresponding ketone, (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-one. The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions involving the alkene or the morpholino group.

Mild oxidizing agents are generally preferred for this transformation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) are well-suited for converting secondary alcohols to ketones without affecting other sensitive functional groups. youtube.com

Stronger oxidizing agents, such as chromic acid (H2CrO4) or potassium permanganate (B83412) (KMnO4) under harsh conditions, could potentially lead to cleavage of the carbon-carbon double bond or oxidation at the nitrogen atom of the morpholine ring, and are therefore less ideal for this specific transformation. youtube.com

Table 3: Selective Oxidation of this compound

| Oxidizing Agent/System | Product |

| Pyridinium Chlorochromate (PCC) | (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-one |

| Swern Oxidation | (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-one |

| Dess-Martin Periodinane | (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-one |

Synergistic Effects of Multiple Functional Groups on Compound Reactivity

One significant potential synergistic effect involves the tertiary amine of the morpholino group influencing the reactivity of the vicinal hydroxyl group. The nitrogen atom's lone pair of electrons can act as an intramolecular base or hydrogen bond acceptor. In esterification reactions, the morpholino group could potentially activate the carboxylic acid reactant through hydrogen bonding, forming a seven-membered transition state that facilitates the reaction. researchgate.net This intramolecular assistance could enhance the rate of esterification compared to a simple cyclooctenol without the amino substituent.

Furthermore, the presence of the morpholino group can influence the stereochemical outcome of reactions at the hydroxyl center. The bulky morpholino substituent may direct incoming reagents to the less sterically hindered face of the molecule.

The alkene functionality, while generally less reactive towards the conditions used for esterification or mild oxidation, adds a layer of complexity. Its presence necessitates the use of chemoselective reagents that will not, for instance, epoxidize or cleave the double bond. The conformational flexibility of the eight-membered ring, influenced by the cis-alkene, will also dictate the accessibility of the hydroxyl and morpholino groups to reagents, thereby affecting reaction rates and stereoselectivity.

Structure Activity Relationship Sar Studies on Cyclooctene Morpholine Hybrids

General Principles of Structure-Activity Relationship in Chemical Biology

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and chemical biology that correlates the chemical structure of a molecule with its biological activity. nih.gove3s-conferences.org The primary goal of SAR studies is to identify the specific structural features, known as pharmacophores, that are responsible for a molecule's desired biological effects. By systematically modifying the chemical structure of a lead compound and observing the resulting changes in its activity, researchers can deduce which functional groups and structural motifs are crucial for its interaction with a biological target, such as a protein or enzyme. nih.gove3s-conferences.org

This process allows for the rational design of new compounds with enhanced potency, improved selectivity, and better pharmacokinetic profiles. e3s-conferences.org Key modifications in SAR studies often involve altering functional groups to probe their role in interactions like hydrogen bonding, hydrophobic interactions, and ionic bonding. The analysis aims to build a comprehensive understanding of how a molecule's size, shape, stereochemistry, and electronic properties influence its biological function, thereby guiding the optimization of drug candidates. ijpsjournal.com

Role of the Cyclooctene (B146475) Scaffold in Modulating Molecular Interactions and Binding Geometries

The cyclooctene ring serves as the central scaffold in "(4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-ol," providing a specific three-dimensional framework that dictates the spatial orientation of the crucial morpholine (B109124) and hydroxyl functional groups. The conformational flexibility of the eight-membered ring is a key characteristic. Unlike more rigid ring systems, cyclooctene can adopt several low-energy conformations, such as chair and boat forms. researchgate.netunits.it This flexibility can be advantageous, allowing the molecule to adapt its shape to fit optimally within a biological target's binding site.

Contribution of the Morpholine Ring to Molecular Recognition and Intermolecular Interactions

The morpholine ring is recognized in medicinal chemistry as a "privileged pharmacophore," a versatile structural motif frequently found in bioactive compounds and approved drugs due to its favorable properties. nih.govresearchgate.netresearchgate.net Its inclusion in a molecule can significantly enhance biological activity and improve pharmacokinetic characteristics. e3s-conferences.orgsci-hub.se In the context of "this compound," the morpholine moiety contributes to molecular recognition in several ways.

The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (like -NH or -OH groups) in a receptor's active site. acs.orgresearchgate.net The nitrogen atom is weakly basic (pKa of morpholine is ~8.5), meaning it can be protonated under physiological conditions, allowing it to form ionic interactions or act as a hydrogen bond donor. nih.govnih.gov This dual capability for hydrogen bonding enhances the molecule's ability to anchor itself within a binding site. acs.org Furthermore, the heterocyclic ring itself possesses a balanced hydrophilic-lipophilic profile, which can improve a compound's solubility and ability to engage in both polar and non-polar interactions. researchgate.netnih.gov

The substitution of a morpholine ring onto a scaffold can have a profound impact on the ligand's binding affinity for its target. The specific interactions formed by the morpholine group, including hydrogen bonds and electrostatic interactions, can significantly increase the strength of the ligand-receptor complex. nih.govacs.org Modifications to the morpholine ring itself, or its replacement with other cyclic amines, can be used to probe its importance and optimize binding.

For instance, replacing morpholine with a piperidine (B6355638) ring (removing the oxygen atom) would eliminate a hydrogen bond acceptor site, which could lead to a decrease in affinity if that interaction is critical. Conversely, substituting the morpholine with a thiomorpholine (B91149) (replacing oxygen with sulfur) would alter the ring's electronic properties and hydrogen bonding capacity, also affecting affinity. researchgate.net The following table illustrates hypothetical SAR data for such modifications, demonstrating how changes to the cyclic amine moiety can influence binding affinity, measured by the inhibitory constant (Ki).

| Compound ID | Cyclic Amine Moiety | Key Potential Interactions | Binding Affinity (Ki, nM) |

|---|---|---|---|

| 1 (Parent) | Morpholine | H-bond acceptor (O), H-bond donor (protonated N) | 15 |

| 2 | Piperidine | H-bond donor (protonated N) | 150 |

| 3 | Thiomorpholine | Weak H-bond acceptor (S), H-bond donor (protonated N) | 95 |

| 4 | N-methyl-piperazine | H-bond donor (protonated N), potential for additional interactions | 45 |

Beyond improving affinity, the morpholine moiety can also impart selectivity for a specific biological target over others. researchgate.net Different receptors or enzyme isoforms often have subtle differences in the shape and amino acid composition of their binding sites. The precise geometry and electronic nature of the morpholine ring can allow a compound to fit preferentially into the binding site of the desired target while fitting poorly into the sites of off-targets.

For example, the oxygen atom of the morpholine might form a key hydrogen bond with a specific amino acid (e.g., a threonine residue) present in Target A but not in Target B (which might have a valine in the equivalent position). This single differential interaction can be the basis for high selectivity. The ability of the morpholine to act as a scaffold, directing other parts of the molecule into favorable positions, also contributes to its role in achieving a selective binding profile. researchgate.netnih.gov The table below provides an illustrative example of how modifying the core amine structure could influence selectivity between two related hypothetical targets.

| Compound ID | Cyclic Amine Moiety | Target A (IC50, nM) | Target B (IC50, nM) | Selectivity (Target B/Target A) |

|---|---|---|---|---|

| 1 (Parent) | Morpholine | 20 | 800 | 40x |

| 2 | Piperidine | 250 | 1000 | 4x |

| 3 | Azepane | 400 | 600 | 1.5x |

| 4 | Pyrrolidine | 150 | 3000 | 20x |

Significance of the Hydroxyl Group in Structure-Activity Relationships

The hydroxyl (-OH) group is a small but highly significant functional group in SAR studies due to its ability to act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom's lone pairs). nih.govquora.com This dual functionality allows it to form strong, directional interactions with polar residues such as aspartate, glutamate, serine, and threonine within a protein's binding site. acs.org The presence and position of a hydroxyl group can dramatically influence a molecule's binding affinity and specificity. nih.govresearchgate.net

In "this compound," the hydroxyl group at the 1-position of the cyclooctene ring is likely a critical point of interaction with the biological target. Removing this group (e.g., by replacing it with a hydrogen) or modifying it (e.g., converting it to a methoxy (B1213986) group, -OCH₃) would be common strategies in an SAR study. Converting it to a methoxy group, for example, removes its ability to donate a hydrogen bond while retaining its acceptor capability. A significant drop in biological activity upon such a modification would strongly suggest that the hydroxyl group's role as a hydrogen bond donor is essential for molecular recognition and binding. acs.org

Quantitative Structure-Activity Relationship (QSAR) Approaches for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govtiu.edu.iq Instead of relying solely on qualitative observations, QSAR models quantify the relationship by using molecular descriptors. These descriptors are numerical values that represent various physicochemical properties of a molecule, such as its lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume). wjbphs.com

For a series of cyclooctene-morpholine hybrids, a QSAR study would involve synthesizing a set of analogs with systematic variations in their structure and measuring their biological activity. nih.gov A statistical model (such as multiple linear regression or machine learning algorithms) is then generated to create an equation that predicts biological activity based on the calculated descriptors. nih.govacs.orgnih.gov

QSAR Equation Example: log(1/IC50) = a(logP) - b(ASA) + c(Dipole) + d

Where:

IC50 is the concentration for 50% inhibition.

logP represents lipophilicity.

ASA is the accessible surface area (a steric descriptor).

Dipole is the dipole moment (an electronic descriptor).

a, b, c, d are coefficients determined by the regression analysis.

Such a model can be highly valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts toward molecules with the highest predicted potency and guiding the lead optimization process. tiu.edu.iq

Advanced Analytical Characterization Techniques for Compound Elucidation

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques provide a deep insight into the molecular architecture of a compound, offering information on its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. A full suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for the unambiguous assignment of all proton and carbon signals in (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-ol .

¹H NMR spectroscopy would provide initial information on the number of different proton environments and their neighboring protons through chemical shifts and coupling constants. The characteristic signals for the olefinic protons of the cis-double bond in the cyclooctene (B146475) ring are expected to appear in a distinct region of the spectrum. The protons of the morpholine (B109124) ring and the proton attached to the hydroxyl-bearing carbon would also exhibit specific chemical shifts.

¹³C NMR spectroscopy complements the proton data by providing the number of distinct carbon environments. The chemical shifts of the carbon atoms involved in the double bond, the carbon bearing the hydroxyl group, and the carbons of the morpholine moiety would be indicative of their electronic environments.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the spin systems within the cyclooctene ring and the morpholine substituent.

TOCSY (Total Correlation Spectroscopy) could be employed to identify all protons belonging to a particular spin system, even if they are not directly coupled.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule, including the relative orientation of the substituents on the cyclooctene ring.

| ¹H NMR (Predicted) Signal | Multiplicity | Integration | Assignment |

| δ 5.5-5.7 ppm | Multiplet | 2H | Olefinic protons (-CH=CH-) |

| δ ~3.8 ppm | Triplet | 1H | Proton on hydroxyl-bearing carbon (-CH-OH) |

| δ 3.6-3.8 ppm | Multiplet | 4H | Morpholine protons (-O-CH₂-) |

| δ 2.4-2.6 ppm | Multiplet | 4H | Morpholine protons (-N-CH₂-) |

| δ 1.5-2.5 ppm | Multiplets | 9H | Remaining cyclooctene ring protons and proton on nitrogen-bearing carbon |

| δ ~ (variable) | Singlet | 1H | Hydroxyl proton (-OH) |

| ¹³C NMR (Predicted) Signal | Assignment |

| δ ~130 ppm | Olefinic carbons (-CH=CH-) |

| δ ~70 ppm | Carbon bearing hydroxyl group (-CH-OH) |

| δ ~67 ppm | Morpholine carbons (-O-CH₂-) |

| δ ~54 ppm | Morpholine carbons (-N-CH₂-) |

| δ ~60 ppm | Carbon bearing morpholine group |

| δ 25-40 ppm | Remaining cyclooctene ring carbons |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For This compound , HRMS would provide a precise mass measurement of the molecular ion, allowing for the confirmation of its chemical formula (C₁₂H₂₁NO₂).

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would offer valuable structural information. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. Key fragmentation pathways would likely involve the loss of the hydroxyl group, cleavage of the morpholine ring, and fragmentation of the cyclooctene ring.

| Ion | m/z (Calculated) | Formula |

| [M+H]⁺ | 212.1645 | C₁₂H₂₂NO₂⁺ |

| [M+Na]⁺ | 234.1465 | C₁₂H₂₁NNaO₂⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group due to hydrogen bonding. The C-H stretching vibrations of the alkene and alkane moieties would appear around 3020 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibration of the cis-double bond would be observed around 1650 cm⁻¹. Finally, the C-O and C-N stretching vibrations from the alcohol and morpholine groups would be present in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (hydrogen-bonded) | 3200-3600 (broad) |

| C-H Stretch (alkene) | ~3020 |

| C-H Stretch (alkane) | 2850-2960 |

| C=C Stretch (cis) | ~1650 |

| C-O Stretch | 1050-1200 |

| C-N Stretch | 1000-1200 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of the target compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the purification and analytical assessment of non-volatile compounds. For This compound , a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. HPLC coupled with a suitable detector, such as a UV detector (if the compound has a chromophore) or a mass spectrometer (LC-MS), would be used to determine the purity of the synthesized compound.

Gas Chromatography (GC) for Volatile Compound Analysis

While HPLC is generally preferred for a compound of this nature, Gas Chromatography (GC) could potentially be used if the compound is sufficiently volatile and thermally stable. Derivatization of the hydroxyl group, for instance, by silylation, might be necessary to improve its volatility and chromatographic behavior. GC analysis would provide information on the purity of the compound and could be used to separate it from any volatile impurities. The retention time in GC is a key identifier, and when coupled with a mass spectrometer (GC-MS), it provides both separation and structural information.

Hyphenated Techniques (e.g., LC-MS, GC-MS, HPLC-NMR) for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are essential for analyzing complex reaction mixtures, identifying impurities, and quantifying components.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC system can separate the target compound from starting materials and byproducts. The effluent is then introduced into a mass spectrometer, typically using electrospray ionization (ESI), which is well-suited for polar, nitrogen-containing molecules. ESI-MS would likely show a prominent protonated molecular ion [M+H]⁺ peak, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, providing structural insights. researchgate.net For instance, characteristic fragmentation patterns for the morpholine moiety and losses related to the hydroxyl group and cyclooctene ring would be expected.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While the target compound's polarity and molecular weight might present challenges for direct analysis, derivatization can enhance its volatility. nih.govnih.gov For example, silylation of the hydroxyl group would make it more amenable to GC analysis. The morpholine moiety itself can be derivatized under acidic conditions with reagents like sodium nitrite (B80452) to produce a more volatile N-nitrosomorpholine derivative, which can then be readily detected by GC-MS. nih.govresearchgate.net The electron impact (EI) ionization used in GC-MS would produce a unique fragmentation pattern, serving as a fingerprint for the compound's identification in a complex mixture. asianpubs.org

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) represents a definitive technique for unambiguous structure elucidation of isomers within a mixture. nih.govnih.gov Given that the synthesis of this compound can potentially yield various stereoisomers, HPLC-NMR is invaluable. researchgate.net An HPLC system, often using a chiral column, separates the isomers, which are then directed into the NMR flow cell. magritek.com This allows for the acquisition of complete ¹H and ¹³C NMR spectra for each separated isomer, providing detailed information about their connectivity and relative stereochemistry without the need for laborious offline purification. nih.govwikipedia.org This on-line coupling is particularly powerful for identifying and characterizing minor components or unstable intermediates in a reaction mixture.

Table 1: Illustrative Hyphenated Technique Data for this compound

| Technique | Expected Observation | Information Gained |

| LC-MS (ESI+) | [M+H]⁺ at m/z 212.16 | Molecular Weight Confirmation |

| MS/MS fragments corresponding to loss of H₂O, morpholine ring cleavage | Structural Fragmentation Pattern | |

| GC-MS (after derivatization) | Molecular ion peak of derivatized compound | Volatility & MW of Derivative |

| Characteristic EI fragmentation pattern | Compound Identification | |

| HPLC-NMR | Separate sets of ¹H and ¹³C NMR signals for each resolved isomer | Unambiguous structure and stereochemistry of isomers in a mixture |

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Insights

While spectroscopic methods provide information on chemical connectivity and relative stereochemistry, single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule. weizmann.ac.ilmdpi.com For a chiral molecule like this compound, obtaining a suitable single crystal allows for the unambiguous assignment of the absolute configuration at its stereocenters.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. aps.org This analysis yields a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This provides exact bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's solid-state conformation.

For the cyclooctene ring, which is known to adopt several low-energy conformations (e.g., boat-chair, twist-boat-chair, crown), X-ray data would definitively establish the preferred conformation in the crystalline state. nih.govresearchgate.netprinceton.edu This is crucial as the ring's conformation dictates the spatial relationship and orientation of the morpholinyl and hydroxyl substituents, which in turn influences the molecule's physical properties and potential intermolecular interactions. researchgate.netnih.gov The analysis can also reveal details about intermolecular hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions that govern the crystal packing. nih.gov

Table 2: Potential Crystallographic Data for this compound

| Parameter | Example Data | Significance |

| Crystal System | Monoclinic | Describes the basic crystal symmetry |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 95° | Dimensions of the repeating crystal lattice unit |

| Key Torsion Angles | C3-C4-C5-C6, C8-N-C9-C10 | Defines the conformation of the cyclooctene and morpholine rings |

| Hydrogen Bond Distances | O-H···N (intermolecular) ~2.8 Å | Confirms and quantifies intermolecular interactions |

| Absolute Configuration | (1R, 8S) or (1S, 8R) | Unambiguous assignment of stereochemistry |

Strategies for Biological Target Identification in Chemical Biology Research

Label-Free Methodologies for Direct Protein Interaction Detection

Thermal Proteome Profiling (TPP) for Global Protein Stability Analysis

Thermal Proteome Profiling (TPP), also known as proteome-wide CETSA or MS-CETSA, elevates the principles of CETSA to a global scale. Instead of analyzing a single pre-determined protein by Western blot, TPP employs quantitative mass spectrometry to simultaneously measure the thermal stability of thousands of proteins in an unbiased manner. This powerful approach allows for the comprehensive and unbiased identification of a compound's direct targets and off-targets, as well as downstream proteins affected by the compound's activity, all within the native cellular environment.

Methodology: The experimental workflow for TPP is similar to that of CETSA but incorporates multiplexed quantitative proteomics.

Sample Preparation: Intact cells or lysates are treated with the test compound or a vehicle control.

Thermal Profiling: The samples are divided and heated to a range of different temperatures, typically 8-10 points covering a broad range from physiological to denaturing conditions.

Fractionation and Digestion: After heating, the soluble protein fractions are isolated, and the proteins within are enzymatically digested into peptides.

Isobaric Labeling: Peptides from each temperature point are labeled with a unique isobaric mass tag (e.g., Tandem Mass Tags, TMT). These tags are chemically identical but have different isotopic compositions, allowing peptides from all temperature points to be pooled into a single sample for analysis by the mass spectrometer.

LC-MS/MS Analysis: The pooled, labeled peptide sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer quantifies the relative abundance of the reporter ions from each tag for thousands of peptides, thereby reconstructing the melting profile for each corresponding protein.

Data Analysis: Sophisticated bioinformatics tools are used to process the large datasets. For each identified protein, melting curves are generated for both the compound-treated and vehicle-treated states. Statistical methods are then applied to identify proteins that exhibit a significant shift in their melting temperature (ΔTm) upon compound treatment.

Applications in Target Deconvolution: TPP is an exceptionally powerful tool for hypothesis-free target deconvolution. By comparing the global thermal stability profiles of a proteome in the presence and absence of a compound, researchers can:

Identify Direct Targets: Proteins that are directly bound by the compound will typically show a significant increase in thermal stability.

Discover Off-Targets: The unbiased nature of TPP allows for the identification of unintended binding partners, which is critical for understanding potential toxicity and for optimizing drug selectivity.

Map Downstream Effects: Changes in the thermal stability of proteins that are not direct binders can also be observed. These changes may reflect downstream consequences of the primary target engagement, such as the disruption of protein-protein interactions or changes in post-translational modification states, providing valuable mechanistic insights.

The table below presents a simplified, hypothetical output from a TPP experiment, listing proteins that showed a significant thermal shift upon treatment with a bioactive compound.

| Protein ID | Gene Name | ΔTm (°C) [Compound - Vehicle] | p-value | Biological Process | Classification |

| P45983 | MAPK14 | +4.2 | < 0.001 | Stress Response, Kinase Cascade | Direct Target |

| Q16539 | MKNK1 | +3.8 | < 0.001 | Translation Regulation, Kinase | Direct Target |

| P63104 | HSP90AB1 | -2.1 | 0.005 | Protein Folding, Chaperone | Downstream Effect |

| O75367 | TAB1 | -2.5 | 0.003 | TAK1 Signaling Cascade | Downstream Effect |

| P0CW00 | FABP5 | +3.1 | 0.008 | Fatty Acid Transport | Off-Target |

| P04637 | TP53 | No significant shift | n.s. | Cell Cycle Control | Not a Target |

Computational Inference and Molecular Docking Approaches for Target Prediction

Before embarking on resource-intensive experimental studies, computational methods offer a powerful and efficient means to generate hypotheses about the potential biological targets of a small molecule. nih.gov These in silico techniques leverage the compound's structure to predict its interactions with a vast array of known protein structures. nih.gov

The process typically begins with building an accurate three-dimensional model of the compound, (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-ol. The morpholine (B109124) ring, with its nitrogen and oxygen atoms, and the hydroxyl group on the cyclooctene (B146475) ring are key features, as they can act as hydrogen bond donors or acceptors, while the carbon-rich scaffold provides a basis for hydrophobic interactions.

Structure-based virtual screening, particularly molecular docking, is a primary computational tool. mdpi.comnih.gov This method simulates the binding of the small molecule into the active or allosteric sites of thousands of protein structures stored in databases like the Protein Data Bank (PDB). nih.gov A typical workflow involves preparing the ligand and target protein structures, performing the docking calculations using software like AutoDock or Glide, and then ranking the potential interactions using a scoring function. nih.govtamu.edu The scoring function estimates the binding free energy, with lower energy scores suggesting a more favorable interaction. tamu.edu

The output of a molecular docking campaign is a ranked list of potential protein targets. nih.gov For this compound, this analysis might predict high-affinity binding to specific families of proteins, such as kinases, G-protein coupled receptors (GPCRs), or metabolic enzymes, where the morpholine moiety is a common pharmacophore. mdpi.comresearchgate.net The predicted binding pose can reveal key intermolecular interactions, such as hydrogen bonds between the compound's hydroxyl group and specific amino acid residues (e.g., Asp, Glu, Ser) in the protein's active site. journaljpri.com While these predictions are not definitive proof of interaction, they provide a robust, data-driven foundation for prioritizing targets for subsequent experimental validation. nih.gov

Table 1: Illustrative Results from a Hypothetical Molecular Docking Screen for this compound

This interactive table presents a hypothetical list of top-ranking protein targets predicted from a structure-based virtual screening. The docking score represents the predicted binding affinity, while the key interacting residues highlight the specific amino acids in the protein's binding pocket that are predicted to form crucial bonds with the compound.

| Predicted Protein Target | Protein Class | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Potential Interaction Type |

|---|---|---|---|---|

| MAP Kinase p38 alpha | Kinase | -9.2 | Met109, Lys53 | Hydrogen Bond with Morpholine Oxygen |

| Dopamine D3 Receptor | GPCR | -8.8 | Asp110, Ser192 | Hydrogen Bond with Hydroxyl Group |

| Carbonic Anhydrase II | Lyase | -8.5 | His94, Thr199 | Coordination/Hydrogen Bond |

| HMG-CoA Reductase | Oxidoreductase | -8.1 | Arg590, Ser684 | Hydrophobic & H-Bond Interaction |

Application of Genomic and Proteomic Profiling Techniques in Basic Chemical Research

Following computational hypothesis generation, experimental techniques are employed to identify target interactions within a complex biological context, such as living cells or cell lysates. nih.gov Genomic and proteomic profiling methods provide unbiased, system-wide views of a compound's interactions, moving beyond single-target predictions. mdpi.compharmafeatures.com

Genomic Profiling: Chemogenomic profiling, particularly in model organisms like the yeast Saccharomyces cerevisiae, offers a powerful in vivo method for target identification. nih.gov Techniques such as drug-induced haploinsufficiency profiling (HIP) screen a compound against a comprehensive library of yeast strains, each with a single gene deleted from one of its two chromosome copies. pnas.org The principle is that if a compound partially inhibits the protein product of a specific gene, the strain with only half the normal dose of that gene will show significantly reduced growth compared to the wild-type strain. pnas.orgucsf.edu This hypersensitivity points directly to the gene's product, or its pathway, as the likely target. The identified yeast genes can then be mapped to their human orthologs to infer the compound's target in human cells. pnas.org

Table 2: Hypothetical Hits from a Yeast Chemogenomic Screen with this compound

This interactive table shows a hypothetical set of yeast gene deletions that confer hypersensitivity to the compound. The "Fitness Score" quantifies the degree of growth inhibition, with more negative scores indicating stronger sensitivity and a higher likelihood of a functional interaction. The corresponding human ortholog represents the inferred target for further investigation in mammalian systems.

| Yeast Gene Deletion | Fitness Score (log2 ratio) | Yeast Protein Function | Human Ortholog |

|---|---|---|---|

| TOR1 | -3.5 | Serine/threonine-protein kinase | MTOR |

| ERG11 | -2.8 | Lanosterol 14-alpha demethylase | CYP51A1 |

| FKS1 | -2.1 | Glucan synthase catalytic subunit | FKS1 |

| HMG1 | -1.9 | HMG-CoA reductase | HMGCR |

Proteomic Profiling: Chemical proteomics provides direct evidence of physical binding between a small molecule and its protein targets. mdpi.com One leading label-free technique is Thermal Proteome Profiling (TPP). chomixbio.comnih.gov This method is based on the principle that when a protein binds to a ligand, its thermal stability typically increases. embopress.org In a TPP experiment, cells or cell lysates are treated with the compound, heated across a range of temperatures, and the aggregated proteins are separated from the soluble ones. springernature.com Quantitative mass spectrometry is then used to determine the melting temperature for thousands of proteins simultaneously. acs.org A protein that shows a significant increase in its melting temperature in the presence of this compound is identified as a direct binding target. chomixbio.comspringernature.com This approach is powerful because it requires no modification of the compound and can be performed in live cells, providing high physiological relevance. embopress.org

Table 3: Representative Data from a Hypothetical Thermal Proteome Profiling (TPP) Experiment

This interactive table illustrates potential results from a TPP experiment. The data shows the thermal shift (ΔTm) for several proteins upon treatment with this compound. A significant positive shift indicates that the compound binds to and stabilizes the protein, marking it as a high-confidence target.

| Protein Identified | UniProt ID | Tm (Vehicle) (°C) | Tm (Compound) (°C) | Thermal Shift (ΔTm) (°C) | Significance (p-value) |

|---|---|---|---|---|---|

| mTOR | P42345 | 52.1 | 56.3 | +4.2 | <0.001 |

| p38 MAPK | Q16539 | 48.5 | 51.8 | +3.3 | <0.005 |

| GAPDH | P04406 | 61.2 | 61.3 | +0.1 | 0.89 |

| Actin | P60709 | 58.7 | 58.6 | -0.1 | 0.92 |

Future Research Directions for 4z 8 Morpholin 4 Yl Cyclooct 4 En 1 Ol Analogues

Development of Novel and Green Synthetic Methodologies with Enhanced Efficiency and Stereocontrol

The synthesis of complex molecules like (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-ol analogues necessitates the development of more efficient, sustainable, and stereocontrolled synthetic routes. Future research should focus on moving beyond traditional multi-step procedures, which are often inefficient, toward innovative strategies.

Key areas for development include:

Photochemical and Flow Chemistry: The photochemical isomerization of cis-cyclooctenes to their highly reactive trans-isomers is a critical transformation for applications in bioorthogonal chemistry. bas.bg Future work should optimize these reactions using custom photochemical flow reactors, which can improve throughput, efficiency, and safety. digitellinc.comudel.edu Developing high-throughput flow methods will be essential for creating libraries of diverse analogues for screening. udel.edu

Advanced Cross-Coupling Strategies: Modern cross-coupling methods offer a powerful tool for introducing a wide range of functional groups onto the cyclooctene (B146475) scaffold, unlocking routes to previously inaccessible derivatives. researcher.life Research should aim to expand the scope of these reactions to allow for the precise installation of various substituents, including the morpholine (B109124) unit and other functional handles.

Green Synthesis of the Morpholine Moiety: Traditional methods for synthesizing morpholines from 1,2-amino alcohols can be inefficient and rely on harsh reagents like chloroacetyl chloride. chemrxiv.org Future methodologies should embrace green chemistry principles. A promising direction is the use of reagents like ethylene (B1197577) sulfate (B86663) in simple, high-yielding, and redox-neutral protocols that minimize waste and avoid hazardous reduction steps. chemrxiv.orgnih.gov Such methods have been shown to be scalable and effective for a variety of primary amines, making them ideal for generating diverse analogues. chemrxiv.org

Stereocontrol: Achieving high diastereoselectivity and enantioselectivity is paramount. The development of catalyst-controlled methodologies will be crucial for accessing specific stereoisomers. nih.gov For instance, stereocontrolled 1,2-additions of nucleophiles to a trans-cyclooct-4-enone core have been shown to produce functionalized trans-cyclooctenes with excellent diastereoselectivity, providing a platform for creating structurally defined analogues. udel.edu

| Aspect | Traditional Methodologies | Future-Focused Methodologies | Key Advantages of Future Methods |

|---|---|---|---|

| Cyclooctene Synthesis | Multi-step classical organic reactions, batch photoisomerization. | Photochemical flow synthesis, modern cross-coupling reactions. udel.eduresearcher.life | Increased throughput, scalability, efficiency, access to novel derivatives. digitellinc.com |

| Morpholine Synthesis | Annulation of 1,2-amino alcohols with chloroacetyl chloride followed by reduction. chemrxiv.org | Redox-neutral annulation using ethylene sulfate. nih.gov | Fewer steps, improved safety, reduced waste, milder conditions. chemrxiv.org |

| Stereocontrol | Often poor diastereoselectivity, leading to isomeric mixtures. udel.edu | Catalyst-controlled regiodivergent reactions, stereocontrolled nucleophilic additions. udel.edunih.gov | High yield of single diastereoisomers, precise control over 3D structure. |

Advanced Conformational Studies and Their Direct Impact on Chemical Reactivity and Selectivity

The eight-membered ring of cyclooctene is conformationally complex, and its specific geometry has a profound impact on its reactivity. researchgate.netunits.it A deep understanding of the conformational landscape of this compound analogues is essential for predicting and controlling their chemical behavior.

Future research in this area should involve:

Computational Exploration: The conformational space of cyclooctene has been explored computationally, identifying multiple stable conformers for both cis and trans isomers. researchgate.netunits.it The cis-isomer can adopt several shapes, with the most stable resembling a ribbon, while the trans-isomer's most stable form is a crown-like conformation. nih.govwikipedia.org Advanced computational studies should be applied to substituted analogues to map their potential energy surfaces and identify the predominant conformations and the energy barriers for interconversion.

Correlation of Conformation with Reactivity: The high ring strain of trans-cyclooctenes (TCOs), a direct result of their conformation, is the source of their exceptional reactivity in bioorthogonal reactions. nih.gov Computational studies have shown that introducing conformational strain, for example by fusing a cis-dioxolane ring, can enforce a more strained half-chair conformation, further enhancing reactivity. nih.gov Future work should systematically investigate how different substituents, such as the morpholinyl group, influence the conformational equilibrium and, consequently, the reactivity and stability of the molecule.

Influence on Selectivity: Conformation can also dictate reaction selectivity. For the parent cyclooctene, the high selectivity observed in epoxidation reactions is attributed to poor orbital overlap for undesired side-reactions in the molecule's most stable conformation. researchgate.netunits.it Similar conformational effects likely govern the selectivity of reactions involving complex analogues, and understanding these relationships will be key to designing molecules with specific reaction profiles.

| Isomer | Most Stable Conformation | Relative Energy/Strain | Impact on Reactivity and Selectivity |

|---|---|---|---|

| cis-Cyclooctene | Ribbon/Chair-like shapes. wikipedia.org | Lower energy, more stable than trans-isomer. researchgate.net | Lower reactivity in cycloadditions. Predominant conformation can disfavor certain side-reactions, leading to high selectivity (e.g., epoxidation). researchgate.netunits.it |

| trans-Cyclooctene | Crown conformation. nih.gov | Higher energy due to significant ring strain. nih.gov | Highly reactive dienophile in inverse-electron-demand Diels-Alder reactions, making it a cornerstone of bioorthogonal chemistry. digitellinc.comnih.gov |

| Strained Analogues (e.g., d-TCO) | Forced half-chair conformation. nih.gov | Even higher conformational strain. nih.gov | Exhibits exceptionally fast reaction kinetics, but may have compromised stability. nih.gov |

Elucidation of Detailed Reaction Mechanisms through Synergistic Computational and Experimental Approaches

A predictive understanding of the chemical behavior of this compound analogues requires a detailed elucidation of their reaction mechanisms. The most powerful insights are gained through a synergistic approach that combines theoretical predictions with experimental validation. scielo.br

Future mechanistic studies should focus on:

Integrated Computational and Experimental Workflows: Computational chemistry, particularly Density Functional Theory (DFT) and Ab initio molecular dynamics (AIMD), can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. scielo.brescholarship.org These theoretical findings can then guide experimental work. For example, computational predictions about the influence of temperature on a reaction pathway can be tested experimentally to validate the proposed mechanism. scielo.br

Probing Reaction Pathways: Experimental techniques such as kinetic analysis, isotopic labeling, and intermediate trapping are essential for corroborating computational models. For instance, kinetic studies can provide data on reaction rates that can be compared with calculated activation barriers, while trapping experiments can confirm the existence of predicted short-lived intermediates.

Understanding Complex Reactivity: For some complex reactions, traditional transition state theory may not be sufficient to predict product ratios accurately. In such cases, which may involve post-transition state bifurcations, AIMD simulations can provide a more dynamic picture of the reaction trajectory, explaining the origins of selectivity and byproduct formation. escholarship.org Applying these advanced computational techniques to the reactions of cyclooctene analogues will be crucial for unraveling non-intuitive reaction outcomes.

Exploration of Structure-Activity Relationships for the Design of New Molecular Probes and Tools

By systematically modifying the structure of this compound, it is possible to establish structure-activity relationships (SAR) that can guide the design of new molecules with tailored functions. Given the utility of TCOs in bioorthogonal chemistry and morpholine in medicinal chemistry, these analogues are prime candidates for development as molecular probes and tools for chemical biology.

Future research should pursue:

Systematic Analogue Synthesis: Libraries of analogues should be synthesized to explore the impact of structural modifications on function. Key modifications could include altering the substituents on the cyclooctene ring, changing the stereochemistry, and modifying the morpholine heterocycle.

SAR for Bioorthogonal Reactivity: For analogues intended for bioorthogonal applications, SAR studies should focus on tuning the reactivity, stability, and physicochemical properties (e.g., hydrophilicity, cell permeability). udel.edu For example, the reactivity of TCOs in tetrazine ligations can be modulated by the electronic properties of substituents on the ring. nih.gov The goal is to find the optimal balance between rapid reaction kinetics and stability in a biological environment. rsc.org

Development of Molecular Probes: The cyclooctene scaffold is a versatile platform for constructing molecular probes for imaging and diagnostics. nih.govnih.gov Analogues can be functionalized with fluorophores, radiolabels (e.g., ¹⁸F), or targeting moieties to create probes for specific biological applications. researchgate.netacs.orgnih.gov The morpholine group can be leveraged to improve pharmacokinetic properties. The development of chiral probes is also a promising direction, as enantiomers can exhibit significantly different interactions with biological targets. nih.gov

| Structural Modification | Hypothesized Effect | Potential Application |

|---|---|---|

| Introduction of electron-withdrawing groups on the cyclooctene ring | Modify the electronic properties of the double bond, potentially increasing stability while tuning reactivity in cycloadditions. nih.gov | Fine-tuning bioorthogonal reaction kinetics. |

| Fusion of a second ring to the cyclooctene core | Induce additional ring strain, leading to a significant increase in reaction rate. nih.gov | Developing ultra-fast bioorthogonal reagents. |

| Variation of substituents on the morpholine nitrogen | Alter solubility, cell permeability, and potential biological targets. | Optimizing pharmacokinetic properties for in vivo probes. |

| Attachment of a fluorophore or radiolabel | Enable detection by fluorescence microscopy or PET imaging. nih.gov | Creating multimodal imaging probes. nih.gov |

Application of Integrated Analytical Platforms for Characterization of Complex Reaction Intermediates and Products

The study of complex reactions and the characterization of their often unstable intermediates require sophisticated analytical tools. Future progress will depend on the application of integrated platforms that combine automated synthesis with advanced, real-time analytical techniques. researchgate.net

Key directions include:

Automated Synthesis and Analysis: The use of automated platforms, often incorporating flow chemistry, allows for the rapid screening of reaction conditions and the generation of large, high-quality datasets. researchgate.netresearchgate.net Integrating online analytical tools into these systems enables real-time monitoring of reaction progress and the detection of transient species. acs.org

Advanced In Situ Spectroscopy: The characterization of elusive reaction intermediates is a significant challenge due to their low concentrations and short lifetimes. researchgate.netnih.gov The application of advanced in situ characterization techniques is essential. These include various forms of spectroscopy such as Fourier-transform infrared (FTIR), solid-state NMR, high-pressure X-ray photoelectron spectroscopy (XPS), and X-ray absorption spectroscopy (XAS). researchgate.netrsc.org These methods provide information about the identity, concentration, and structure of surface species and intermediates under actual reaction conditions.

Specialized Mass Spectrometry Techniques: Techniques like infrared ion spectroscopy (IRIS) have emerged as powerful methods for obtaining detailed structural information on reactive intermediates in the gas phase, free from solvent or counterion effects. nih.gov Applying such methods can provide unambiguous characterization of key intermediates that are difficult to study using conventional solution-phase techniques.

Data-Driven Discovery: The large datasets generated by these integrated platforms are well-suited for analysis by artificial intelligence (AI) and machine learning algorithms. mdpi.com This data-driven approach can help identify complex patterns, predict reaction outcomes, and autonomously optimize synthetic pathways, thereby accelerating the discovery and development of new analogues. researchgate.netmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.